molecular formula C21H21N3O3S B12188368 N-(2H-1,3-benzodioxol-5-yl)-1-[(1,3-benzothiazol-2-yl)methyl]piperidine-4-carboxamide

N-(2H-1,3-benzodioxol-5-yl)-1-[(1,3-benzothiazol-2-yl)methyl]piperidine-4-carboxamide

Cat. No.: B12188368
M. Wt: 395.5 g/mol
InChI Key: IAWWOFRNIMVSSY-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-1-[(1,3-benzothiazol-2-yl)methyl]piperidine-4-carboxamide is a complex organic compound that features a combination of benzodioxole, benzothiazole, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-1-[(1,3-benzothiazol-2-yl)methyl]piperidine-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole and benzothiazole intermediates, followed by their coupling with a piperidine derivative. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route for scalability. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to produce the compound in large quantities while maintaining high purity and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-1-[(1,3-benzothiazol-2-yl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe or ligand in biochemical assays.

    Medicine: Potential therapeutic applications due to its unique structural features.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzodioxole and benzothiazole derivatives, as well as piperidine-based molecules. Examples include:

  • 1,3-benzodioxole-5-carboxamide derivatives
  • 1,3-benzothiazol-2-ylmethyl derivatives
  • Piperidine-4-carboxamide derivatives

Uniqueness

The uniqueness of N-(2H-1,3-benzodioxol-5-yl)-1-[(1,3-benzothiazol-2-yl)methyl]piperidine-4-carboxamide lies in its combined structural features, which may confer distinct chemical and biological properties compared to its individual components or other similar compounds.

Properties

Molecular Formula

C21H21N3O3S

Molecular Weight

395.5 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1-(1,3-benzothiazol-2-ylmethyl)piperidine-4-carboxamide

InChI

InChI=1S/C21H21N3O3S/c25-21(22-15-5-6-17-18(11-15)27-13-26-17)14-7-9-24(10-8-14)12-20-23-16-3-1-2-4-19(16)28-20/h1-6,11,14H,7-10,12-13H2,(H,22,25)

InChI Key

IAWWOFRNIMVSSY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C(=O)NC2=CC3=C(C=C2)OCO3)CC4=NC5=CC=CC=C5S4

Origin of Product

United States

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